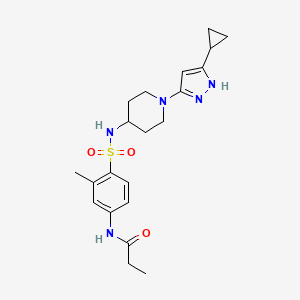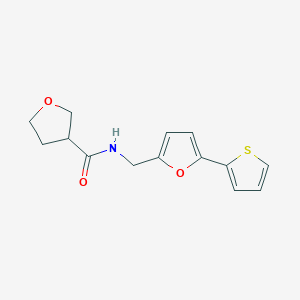
N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide is a novel thiophene derivative. Thiophene derivatives are known for their wide range of biological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety properties. These compounds are synthesized from various thiophene-based precursors and have been the subject of extensive research due to their pharmacological potential.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents. In the case of the related compound 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, it is reacted with various reagents to produce a series of novel derivatives. The detailed synthesis procedures are reported, which include the confirmation of the structures by IR, 1H NMR, MS spectral data, and elemental analysis .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex and is often elucidated using X-ray diffraction methods. For instance, the compound N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide crystallizes in the monoclinic space group and exhibits both intra and intermolecular hydrogen bonds, which are crucial for the stability and reactivity of the molecule .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that contribute to their biological activity. The synthesized compounds are typically screened for their pharmacological activities, which include antiarrhythmic, serotonin antagonist, and antianxiety effects. These activities are compared with those of positive controls such as procaine amide, lidocaine, diazepam, and buspirone .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure and the presence of functional groups. The acute toxicity of these compounds is determined by their LD50 values, which are assayed to ensure safety. The pharmacological activities are a direct result of the chemical structure and properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Research into the synthesis and chemical properties of compounds related to N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide includes the development of novel synthetic routes and exploration of their reactivity. For instance, the convenient preparation of deuterium-substituted furan-, thiophen-, and N-methylpyrrole-2-carboxylic acids, through reactions involving corresponding protio-acids with sodium deuterioxide in deuterium oxide, showcases innovative approaches to synthesizing structurally similar compounds (Chadwick, Chambers, Meakins, & Snowden, 1973). Additionally, the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with selected bases highlight the chemical reactivity and potential for further functionalization of furan- and thiophene-based compounds (Remizov, Pevzner, & Petrov, 2019).
Potential Biological Applications
The exploration of biological activities, excluding drug dosage and side effects, is a significant area of interest. Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents exemplify the potential of furan- and thiophene-containing compounds in addressing infectious diseases. These compounds have shown strong DNA affinities and impressive in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as therapeutic agents (Ismail et al., 2004). Furthermore, PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with a specific PET radiotracer indicates the utility of such compounds in noninvasive imaging of neuroinflammation, contributing to the study of neuropsychiatric disorders (Horti et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(5-thiophen-2-ylfuran-2-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-14(10-5-6-17-9-10)15-8-11-3-4-12(18-11)13-2-1-7-19-13/h1-4,7,10H,5-6,8-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNGNTUHCDEJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-2-yl)furan-2-yl)methyl)tetrahydrofuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

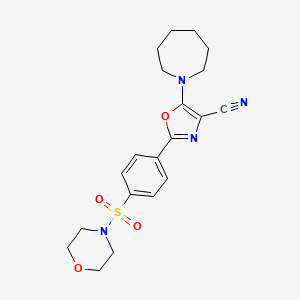
![2-({[(4-Methoxyphenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2508232.png)
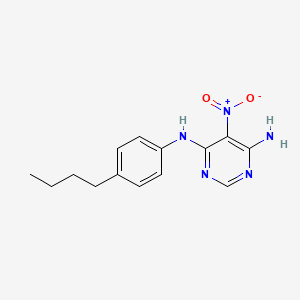
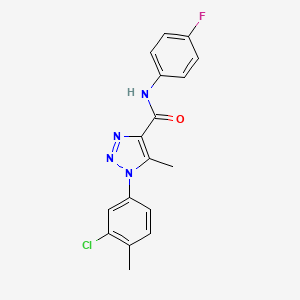
![1-[1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl]ethanol](/img/structure/B2508236.png)
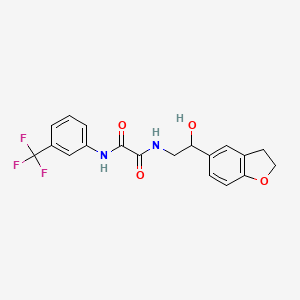
![Methyl 1-[(dimethylamino)sulfonyl]prolinate](/img/structure/B2508242.png)
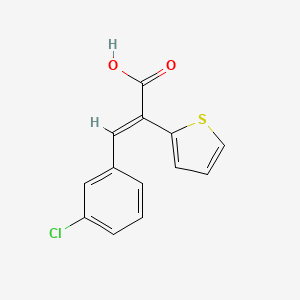
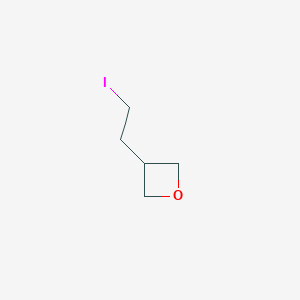
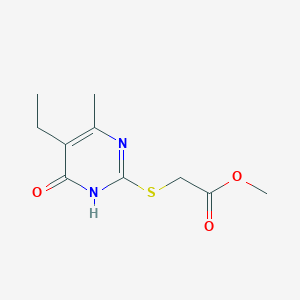
![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)
![6-((4-chlorophenyl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)nicotinamide](/img/structure/B2508249.png)
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)
